![molecular formula C25H53NO3 B14292732 3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine CAS No. 126890-72-0](/img/structure/B14292732.png)
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine is a chemical compound known for its unique structure and properties It is an organic compound that contains an amine group attached to a complex alkyl chain with multiple ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-heptylundecanol with ethylene oxide to form the corresponding ethoxylated alcohol. This intermediate is then further reacted with 3-chloropropylamine under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the formulation of specialty chemicals, surfactants, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic alkyl chain allows it to interact with lipid membranes, potentially affecting membrane properties and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(6-chlorohexyloxy)ethoxy)ethanamine: This compound has a similar structure but contains a chloro group, which imparts different reactivity and properties.
1-Propanamine, 3-[2-[2-[(2-heptylundecyl)oxy]ethoxy]ethoxy]: This compound is structurally similar but may have different applications and reactivity.
Uniqueness
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine is unique due to its specific combination of functional groups and alkyl chain length. This unique structure imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
126890-72-0 |
|---|---|
Molekularformel |
C25H53NO3 |
Molekulargewicht |
415.7 g/mol |
IUPAC-Name |
3-[2-[2-(2-heptylundecoxy)ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C25H53NO3/c1-3-5-7-9-10-12-14-17-25(16-13-11-8-6-4-2)24-29-23-22-28-21-20-27-19-15-18-26/h25H,3-24,26H2,1-2H3 |
InChI-Schlüssel |
JEIQHFDFIILMCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCC)COCCOCCOCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


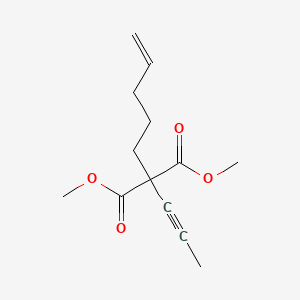

![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
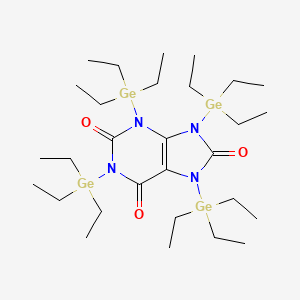
![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)
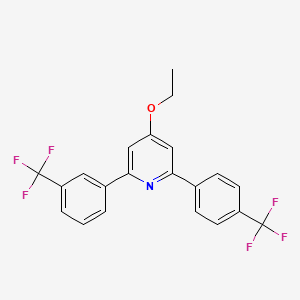

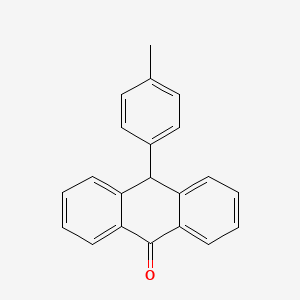
![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)

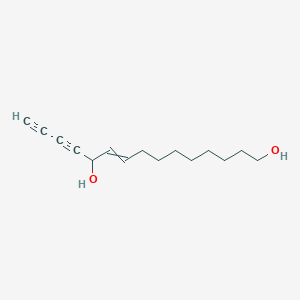
![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)

